molecular formula C20H19N3O4 B11407876 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11407876
M. Wt: 365.4 g/mol
InChI Key: QEBAWQLFFKYDHS-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This might involve the cyclization of a suitable precursor, such as a hydrazine derivative with a diketone.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions, possibly using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxyethyl group addition: This could be achieved through alkylation reactions using methoxyethyl halides in the presence of a base.

Industrial Production Methods

Industrial production would require optimization of these reactions for scalability, yield, and purity. This might involve:

    Catalysts: Using catalysts to increase reaction rates and selectivity.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound might exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug Development: Its structure suggests potential as a lead compound for developing new drugs targeting specific biological pathways.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The hydroxyl and methoxy groups could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Similar structure but lacks the methoxyethyl group.

    3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazole: Similar structure but lacks the ketone group.

Uniqueness

The presence of both hydroxyl and methoxyethyl groups in the compound provides unique chemical properties, such as increased solubility and potential for diverse chemical reactions.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O4/c1-27-10-9-23-19(12-5-4-6-13(24)11-12)16-17(21-22-18(16)20(23)26)14-7-2-3-8-15(14)25/h2-8,11,19,24-25H,9-10H2,1H3,(H,21,22)

InChI Key

QEBAWQLFFKYDHS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)O

Origin of Product

United States

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